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molecular formula C7H10BNO3 B1454356 2-Methoxy-3-methylpyridine-5-boronic acid CAS No. 1083168-99-3

2-Methoxy-3-methylpyridine-5-boronic acid

Cat. No. B1454356
M. Wt: 166.97 g/mol
InChI Key: QXCAEPGEVCYRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969386B2

Procedure details

6-Chloro-5-methylpyridin-2-amine (1.426 g, 10 mmol), 6-methoxy-5-methylpyridin-3-ylboronic acid (2.0 g, 12 mmol) and Pd(PPh3)4 (577.8 mg, 0.5 mmol) were combined in a flask. DME (100 mL) was added followed by aqueous Na2CO3 (10.00 mL of 2 M, 20.0 mmol). The flask was fitted with a condenser and heated at 80° C. for 12 hours under N2 atmosphere. More Pd(PPh3)4 (577.8 mg, 0.5 mmol) was added, the condenser was removed and the flask was fitted with a rubber stopper. N2 (g) was flushed through the flask and the reaction was stirred at 80° C. for an additional 12 hours under N2(g) balloon. The reaction mixture was filtered through a bed of Celite, the Celite was washed with ethyl acetate and the combined filtrates were concentrated. The residue was purified by column chromatography (30-100% ethyl acetate-Hexanes) to yield 680 mg of the product as an orange solid. 1H NMR (400 MHz, DMSO-d6) δ 8.10 (s, 1H), 7.66 (s, 1H), 7.29 (d, J=8.3 Hz, 1H), 6.37 (d, J=8.3 Hz, 1H), 5.75 (s, 2H), 3.91 (s, 3H), 2.18 (s, 3H), 2.14 (s, 3H). ESI-MS m/z calc. 229.1. found 230.5 (M+1)+. Retention time 0.91 minutes.
Quantity
1.426 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
577.8 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
577.8 mg
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[CH3:10][O:11][C:12]1[N:17]=[CH:16][C:15](B(O)O)=[CH:14][C:13]=1[CH3:21].C([O-])([O-])=O.[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.COCCOC>[CH3:10][O:11][C:12]1[N:17]=[CH:16][C:15]([C:2]2[C:3]([CH3:9])=[CH:4][CH:5]=[C:6]([NH2:8])[N:7]=2)=[CH:14][C:13]=1[CH3:21] |f:2.3.4,^1:31,33,52,71|

Inputs

Step One
Name
Quantity
1.426 g
Type
reactant
Smiles
ClC1=C(C=CC(=N1)N)C
Name
Quantity
2 g
Type
reactant
Smiles
COC1=C(C=C(C=N1)B(O)O)C
Name
Quantity
577.8 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
577.8 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 80° C. for an additional 12 hours under N2(g) balloon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a condenser
CUSTOM
Type
CUSTOM
Details
the condenser was removed
CUSTOM
Type
CUSTOM
Details
the flask was fitted with a rubber stopper
CUSTOM
Type
CUSTOM
Details
N2 (g) was flushed through the flask
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a bed of Celite
WASH
Type
WASH
Details
the Celite was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (30-100% ethyl acetate-Hexanes)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=C(C=C(C=N1)C1=NC(=CC=C1C)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: CALCULATEDPERCENTYIELD 29.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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